1-Phenylmethanesulfonyl-piperidine
Description
1-Phenylmethanesulfonyl-piperidine is a piperidine derivative featuring a phenylmethanesulfonyl group (-SO₂-CH₂-C₆H₅) at the nitrogen position of the piperidine ring. While direct references to this specific compound are absent in the provided evidence, structurally related sulfonyl-piperidine derivatives (e.g., benzenesulfonyl, nitroarylsulfonyl, and substituted phenylsulfonyl variants) have been extensively studied for their pharmacological and physicochemical properties . The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, which may influence receptor binding or enzymatic inhibition in bioactive molecules .
Properties
CAS No. |
16358-39-7 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-benzylsulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
TWUWEJUIZCFOJL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Other CAS No. |
16358-39-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key sulfonyl-piperidine analogs and their distinguishing features are summarized below:
*Hypothetical structure inferred from evidence.
Structure-Activity Relationships (SAR)
- Sulfonyl vs. For example, 1-[(4-Methoxyphenyl)sulfinyl]piperidine (sulfoxide) is less stable under oxidative conditions compared to sulfonyl analogs.
- Conversely, methoxy or methyl groups (e.g., ) improve lipophilicity and membrane permeability.
- Piperidine Ring Modifications : Addition of functional groups like carboxylic acids () or heterocycles () alters pharmacokinetic profiles. For instance, [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid’s carboxylic acid group may facilitate hydrogen bonding in enzyme active sites .
Physicochemical Properties
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